![molecular formula C20H14Cl2N2O6S B11147573 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B11147573.png)
4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of multiple functional groups, such as chloro, methoxy, nitro, and sulfonyl, makes this compound a subject of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group into the benzene ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Sulfonylation: Introduction of the sulfonyl group.
Amidation: Formation of the amide bond.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, chlorine gas for chlorination, and sulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Antibacterial Agents: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as antibacterial or anti-inflammatory agents.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE would depend on its specific application. For example, as an antibacterial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Chlorobenzenesulfonamide: Lacks the nitro and methoxy groups.
N-(4-Methoxyphenyl)benzamide: Lacks the sulfonyl and nitro groups.
Uniqueness
The unique combination of functional groups in 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-NITROBENZAMIDE may confer specific chemical reactivity and biological activity that distinguishes it from other sulfonamides
Properties
Molecular Formula |
C20H14Cl2N2O6S |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C20H14Cl2N2O6S/c1-30-16-7-5-15(6-8-16)23(31(28,29)17-9-3-14(21)4-10-17)20(25)13-2-11-18(22)19(12-13)24(26)27/h2-12H,1H3 |
InChI Key |
HVUXMCPIHFKIPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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